STIGMASTANOL

Description

Contextualization within Phytostanol and Phytosterol Scholarship

Phytosterols (B1254722) and phytostanols are naturally occurring steroid alcohols found exclusively in plants, playing crucial roles in plant cell membrane structure and function, analogous to cholesterol in animal cells researchgate.netcabidigitallibrary.orgnih.gov. Phytosterols are characterized by a sterane ring structure with various side chains and often contain double bonds, while phytostanols are their saturated counterparts, lacking these double bonds researchgate.netcabidigitallibrary.orgresearchgate.net.

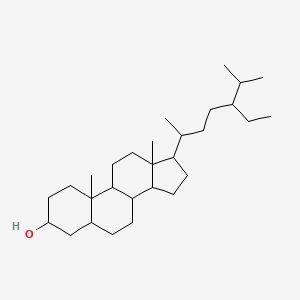

Stigmastanol, chemically known as stigmastan-3β-ol or (3β,5α)-stigmastan-3-ol, is a phytostanol that is structurally derived from the phytosterol stigmasterol (B192456) through the saturation of its double bonds ontosight.aiunl.eduwikipedia.org. Specifically, this compound lacks the double bonds present in stigmasterol at the C5-6 and C22-23 positions unl.edu. This saturation distinguishes it from stigmasterol and other unsaturated phytosterols like β-sitosterol and campesterol (B1663852), which are among the most abundant plant sterols researchgate.netresearchgate.netpan.olsztyn.pl. This compound is recognized for its structural similarity to cholesterol but differs notably in its side chain ontosight.ai.

The study of phytosterols and phytostanols is a significant area within nutritional biochemistry and pharmacology, primarily due to their well-established effects on cholesterol metabolism cabidigitallibrary.orgnih.gov. This compound, as a representative phytostanol, is found in various plant-based foods, including vegetable oils, nuts, seeds, cereals, and legumes researchgate.netnih.govresearchgate.netontosight.aitaylorandfrancis.com.

Historical Trajectories of this compound Investigation

The academic investigation into this compound is closely intertwined with the broader historical research on phytosterols and their health implications. The cholesterol-lowering effects of plant sterols have been recognized since the mid-20th century, with early hypotheses focusing on their interference with cholesterol absorption unl.edupan.olsztyn.pl. Stigmasterol itself has a notable history, having been identified in the mid-20th century and later recognized for its potential as a precursor in pharmaceutical synthesis wikipedia.org.

This compound's scientific understanding has evolved alongside that of stigmasterol and sitosterol (B1666911), as it is understood as a saturated derivative or hydrogenation product of these more abundant phytosterols researchgate.netresearchgate.netwikipedia.orgtaylorandfrancis.com. Research findings detailing this compound's properties, such as its ability to inhibit cholesterol absorption, have emerged as part of the comprehensive exploration of phytostanol mechanisms within the field of lipid metabolism and cardiovascular health nih.govontosight.aiunl.eduwikipedia.orgtaylorandfrancis.com. While specific historical milestones for this compound's independent investigation are less distinctly documented than for stigmasterol, its role and properties have been elucidated through studies examining the broader class of phytostanols and their impact on physiological processes.

Chemical Properties and Occurrence

This compound is characterized by its saturated sterol structure, which influences its physical and chemical properties. Its molecular formula is C29H52O, with a molar mass of approximately 416.734 g/mol wikipedia.org. Unlike unsaturated phytosterols, this compound lacks double bonds in its ring structure and side chain, contributing to its distinct chemical behavior and biological interactions cabidigitallibrary.orgunl.edu.

Table 1: Chemical Properties of this compound

| Feature | Description |

| Chemical Name | Stigmastan-3β-ol |

| Other Names | Sitostanol (B1680991), Dihydrositosterol, (3β,5α)-Stigmastan-3-ol, Fucostanol |

| Chemical Formula | C29H52O |

| Molar Mass | ~416.734 g/mol |

| Structure | Saturated sterol; hydrogenation product of stigmasterol. Lacks double bonds. |

| Class | Phytostanol |

This compound is widely distributed in the plant kingdom, found in the oils of various seeds, grains, nuts, legumes, and other plant-based foods researchgate.netnih.govresearchgate.netontosight.aitaylorandfrancis.com.

Table 2: Common Dietary Sources of this compound

| Source Category | Specific Examples | Notes |

| Vegetable Oils | Soybean oil, rapeseed (canola) oil, sunflower oil | Often present in refined oils; a significant source. |

| Grains | Wheat, rye, cereals | Generally present in smaller quantities compared to oils. |

| Nuts & Seeds | Walnuts, various seeds | Contributes to overall dietary intake. |

| Legumes | Beans, peas | Found in the plant matrix of legumes. |

| Other | Certain plant fats, spreadable fats | Often found in products fortified with plant sterols/stanols. |

Detailed Research Findings

Research into this compound has primarily focused on its role in lipid metabolism, particularly its impact on cholesterol absorption and synthesis. While its biological activities are often discussed in conjunction with other phytosterols and phytostanols, specific findings highlight its unique contributions.

Cholesterol Absorption Inhibition: A key finding in the study of this compound is its ability to inhibit the absorption of dietary cholesterol from the gastrointestinal tract cabidigitallibrary.orgnih.govontosight.aiunl.eduwikipedia.orgtaylorandfrancis.com. This mechanism is attributed to its structural similarity to cholesterol, allowing it to compete with cholesterol for incorporation into mixed micelles in the intestinal lumen. By reducing cholesterol absorption, this compound contributes to lower circulating levels of low-density lipoprotein (LDL) cholesterol cabidigitallibrary.orgnih.gov. This effect is a cornerstone of its scientific interest and application in functional foods aimed at cardiovascular health cabidigitallibrary.orgnih.gov.

Inhibition of Hepatic Cholesterol Synthesis: Beyond its effects on intestinal absorption, animal studies suggest that this compound may also play a role in modulating hepatic cholesterol synthesis unl.eduwikipedia.orgtaylorandfrancis.com. While the precise mechanisms are still under investigation, this potential dual action further underscores its impact on cholesterol homeostasis.

Role in Plant Cell Membranes: Within plant tissues, this compound, like other phytosterols, contributes to the structural integrity and functional regulation of cell membranes researchgate.netcabidigitallibrary.org. It influences membrane fluidity and permeability, essential processes for plant cell physiology.

Other Potential Biological Activities: While research on this compound's broader biological activities is less extensive than that for stigmasterol, preliminary studies have explored its potential anti-inflammatory and anticancer properties ontosight.ai. However, these areas require further in-depth research to fully elucidate the mechanisms and efficacy of this compound in these contexts.

Table 3: Comparison of this compound with Related Sterols

| Feature | Cholesterol | Stigmasterol | This compound |

| Class | Animal Sterol | Phytosterol | Phytostanol |

| Double Bonds | 1 (C5-6) | 2 (C5-6, C22-23) | 0 |

| Side Chain | Alkyl (7 carbons) | Ethyl group at C24 | Saturated Ethyl at C24 |

| Saturation | Unsaturated | Unsaturated | Saturated |

| Plant Occurrence | Absent | Present | Present |

| Cholesterol Impact | N/A | Indirect | Inhibits absorption |

List of Compounds Mentioned:

this compound

Stigmasterol

Cholesterol

Phytosterols

Phytostanols

β-sitosterol

Campesterol

Sitostanol

Propriétés

Formule moléculaire |

C29H52O |

|---|---|

Poids moléculaire |

416.7 g/mol |

Nom IUPAC |

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3 |

Clé InChI |

LGJMUZUPVCAVPU-UHFFFAOYSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

SMILES canonique |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

Synonymes |

24 alpha-ethyl-5 alpha-cholestan-3 beta-ol 24 alpha-ethyl-5 beta-cholestan-3 alpha-ol beta-sitostanol dihydrositosterol sitostanol stigmastanol stigmastanol, (3beta,5beta,24S)-isome |

Origine du produit |

United States |

Occurrence and Distribution of Stigmastanol in Biological Systems

Natural Sources and Isolation from Botanical Specimens

Stigmastanol, also known as sitostanol (B1680991), is a saturated analogue of stigmasterol (B192456). Its presence has been identified in various plant sources, often as part of a complex mixture of sterols.

Specific Plant Species and Genera

This compound has been identified in several plant species, though often in conjunction with more abundant sterols like sitosterol (B1666911) and campesterol (B1663852).

Maize (Zea mays) : this compound has been detected in maize fiber and rice husk residues. In one analysis, this compound was found in maize fiber at 60 mg/kg, alongside sitosterol (380 mg/kg) and campesterol (90 mg/kg) csic.es. It was also detected in trace amounts in rice husk residues.

Calendula officinalis (Marigold) : This plant is known to contain several sterols, including stigmasterol, sitosterol, and campesterol. While stigmasterol and sitosterol are described as major sterols, stigmast-7-en-3-ol and sitostanol (this compound) were observed to increase under abscisic acid treatment nih.gov.

Cymbopogon martinii : Studies on Cymbopogon martinii roots have identified β-sitosterol and sitostanol (this compound) researchgate.net.

Clerodendrum chinense : This species has been noted in studies of Clerodendrum sterols, with research indicating the occurrence of 24-epimers of 24-ethylsterols lacking a delta 25-bond wikidata.orgnaturalproducts.netscienceopen.comnih.gov. While specific mention of this compound in C. chinense is limited in the provided search results, its presence within the broader sterol profile of Clerodendrum species is plausible given its common occurrence in plants.

Calycanthus floridus : While Calycanthus floridus is mentioned as a plant source, specific details regarding the presence and quantity of this compound within this species are not explicitly detailed in the provided search results. However, studies on related Calycanthus species have identified various sterols researchgate.netfloranorthamerica.orgwoodlanders.netlyraenatureblog.comudel.edu.

Distribution Across Plant Tissues and Organs

Information regarding the specific distribution of this compound across different plant tissues and organs is not extensively detailed in the provided search results. However, general trends for phytosterols (B1254722) suggest their presence in cell membranes throughout the plant. For instance, in Zea mays, this compound was found in maize fiber and rice husk residues csic.es. Studies on Calendula officinalis indicated that this compound levels could be influenced by hormonal treatments, suggesting its presence in the plant's metabolic pathways nih.gov.

Presence in Edible Plant-Based Products

This compound, as sitostanol, is found in various edible plant-based products, particularly those derived from vegetable oils.

Vegetable Oils : this compound (sitostanol) is a component of vegetable oils such as soybean oil, rapeseed oil, and corn oil. These oils are widely used in food products nih.govmdpi.comnotulaebotanicae.rogezondheidsraad.nlfao.org. For example, soybean oil is a common source of phytosterols, including sitosterol, campesterol, and stigmasterol, and by extension, their saturated counterparts like sitostanol (this compound) mdpi.comfao.orgnih.govwikipedia.org.

Fortified Foods : Phytosterols and their saturated forms, phytostanols (including sitostanol/stigmastanol), are often added to food products like margarines, spreads, yogurts, and juices to enhance their cholesterol-lowering properties gezondheidsraad.nlfao.orgeuropa.eu.

Comparative Abundance within Plant Sterol Profiles

This compound is generally considered a minor component compared to its unsaturated precursor, stigmasterol, and other major phytosterols like sitosterol and campesterol, in most higher plants.

General Abundance : In higher plants, stigmasterol is typically a minor sterol, comprising a small proportion of the total sterol content, with β-sitosterol often being the predominant sterol mdpi.com. This compound, being the saturated form, is also present, but its relative abundance can vary significantly by species and environmental conditions. For instance, in Zea mays (corn) fiber, sitosterol was the most abundant sterol (380 mg/kg), followed by this compound (60 mg/kg) and campesterol (60 mg/kg) csic.es.

Comparison with Stigmasterol : While stigmasterol is a well-studied "stress sterol" that can accumulate under certain plant stress conditions nih.gov, this compound represents its saturated form. In some studies, this compound has been identified alongside stigmasterol, but typically in lower quantities. For example, in rabbits fed plant sterols, campesterol was the predominant sterol detected in tissues, followed by β-sitosterol, while stigmasterol was not detected nih.gov. This suggests that absorption and tissue distribution can differ among sterols. In Calendula officinalis, while stigmasterol and sitosterol are major sterols, this compound was observed to increase under specific hormonal treatments, indicating its presence and potential modulation nih.gov.

Biosynthetic and Metabolic Pathways of Stigmastanol

Pathways of Formation within Plant Metabolism

The synthesis of stigmastanol is a downstream process within the complex network of plant sterol biosynthesis, which originates from fundamental metabolic pathways.

Relationship to Broader Phytosterol Biosynthesis (e.g., Mevalonate (B85504) Pathway Derivatives)

The overarching pathway for plant sterol synthesis begins with the mevalonate (MVA) pathway, a conserved metabolic route that produces isoprenoid precursors. These precursors are essential building blocks for a vast array of compounds, including sterols mdpi.comfrontiersin.orgnih.govnih.govnih.govoup.comcreative-proteomics.com. The process starts with acetyl-CoA, which is converted into mevalonic acid. Mevalonic acid is then transformed into isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These molecules are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene (B77637) oup.comcreative-proteomics.com.

Squalene undergoes cyclization, catalyzed by cycloartenol (B190886) synthase, to form cycloartenol, the characteristic initial sterol in plants, unlike cholesterol in animals frontiersin.orgoup.comcreative-proteomics.com. Cycloartenol is then modified through a series of enzymatic steps, including methylation at the C-24 position by sterol methyltransferases (SMTs) and reduction steps, leading to the formation of 24-ethylsterols such as β-sitosterol and stigmasterol (B192456) frontiersin.orgoup.comcreative-proteomics.com.

Mevalonate Pathway: Acetyl-CoA → Mevalonic Acid → IPP & DMAPP → Farnesyl Pyrophosphate → Squalene

Post-Squalene Cyclization: Squalene → Cycloartenol

Phytosterol Branching: Cycloartenol → 24-methylenecycloartenol → Cycloeucalenol → ... → β-sitosterol and Stigmasterol

Stigmasterol, a key precursor to this compound, is a 24-ethylsterol distinguished by a double bond at the C-22 position in its side chain mdpi.comfrontiersin.orgnih.govnih.govcreative-proteomics.com. β-sitosterol, another major phytosterol, lacks this C-22 double bond.

Enzymatic Reduction of Unsaturated Sterols (e.g., from Stigmasterol or Beta-Sitosterol)

This compound is the saturated analogue of stigmasterol, meaning it is formed through the reduction or hydrogenation of the double bonds present in its unsaturated precursors. Specifically, this compound is described as the product of the reduction of β-sitosterol and the hydrogenation of stigmasterol wikipedia.org. The conversion of β-sitosterol to stigmasterol involves a desaturation reaction at the C-22 position, catalyzed by sterol C-22 desaturases, primarily belonging to the CYP710A family in plants mdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov.

The formation of this compound from stigmasterol involves the saturation of this C-22 double bond, a process that would typically be mediated by a reductase enzyme. Similarly, the reduction of β-sitosterol to this compound would involve the saturation of any relevant double bonds. While specific enzymes responsible for the direct conversion of stigmasterol or β-sitosterol to this compound are not extensively detailed in the provided literature, the process is understood as a hydrogenation or reduction of the unsaturated side chain wikipedia.orgnih.gov. For instance, selective hydrogenation of the Δ22–23 alkene in stigmasterol can yield this compound nih.gov.

Table 1: Key Sterol Biosynthesis Intermediates and Products

| Precursor/Intermediate | Key Enzyme(s) Involved (Examples) | End Product(s) (Related to this compound) |

| Acetyl-CoA | Mevalonate pathway enzymes | IPP, DMAPP |

| Squalene | Cycloartenol Synthase (CAS) | Cycloartenol |

| Cycloartenol | Sterol Methyltransferase (SMT), etc. | β-Sitosterol, Stigmasterol |

| β-Sitosterol | Sterol C-22 Desaturase (CYP710A) | Stigmasterol |

| Stigmasterol | Sterol Reductase (Hypothesized) | This compound |

| β-Sitosterol | Sterol Reductase (Hypothesized) | This compound (via saturation) |

Metabolic Fates and Interconversions in Biological Systems (non-human contexts)

Once synthesized, sterols can undergo further metabolic modifications in plants, primarily through conjugation, to alter their solubility, transport, and signaling roles.

Formation of Sterol Conjugates (e.g., esters, glucosides, if applicable to this compound)

In plants, free sterols like stigmasterol can be converted into various conjugates, including sterol esters, sterol glucosides, and acyl sterol glucosides mdpi.comnih.govnih.govresearchgate.net. Sterol esters are formed by the esterification of the hydroxyl group of the sterol with a fatty acid, typically catalyzed by acyl transferases nih.govresearchgate.net. Sterol glucosides are formed by the attachment of a glucose molecule to the sterol, mediated by UDP-glucose:sterol glucosyltransferases (UGTs) nih.govresearchtrend.netoup.com. Acyl sterol glucosides are further modified by acylation of the glucose moiety nih.govgerli.com.

While these conjugation pathways are well-documented for stigmasterol and other phytosterols (B1254722) like β-sitosterol and campesterol (B1663852) mdpi.comnih.govnih.govresearchgate.netresearchtrend.netoup.com, specific research detailing the conjugation of this compound in plant systems is less prevalent in the reviewed literature. The primary focus of conjugation studies appears to be on the unsaturated sterols, which may have distinct roles in membrane structure or signaling compared to their saturated counterparts nih.gov. The metabolic fate of this compound in non-human biological systems, particularly regarding its conjugation, remains an area requiring further investigation.

Table 2: Types of Sterol Conjugates in Plants

| Conjugate Type | Formation Mechanism | Primary Sterol Precursors (Mentioned) | Specific this compound Conjugates (Data Not Found) |

| Sterol Esters | Esterification of sterol hydroxyl group with fatty acids (Acyl transferases) | Stigmasterol, β-sitosterol, Campesterol | - |

| Sterol Glucosides | Glycosylation of sterol hydroxyl group with glucose (UGTs) | Stigmasterol, β-sitosterol, Campesterol | - |

| Acyl Sterol Glucosides | Acylation of the glucose moiety of sterol glucosides (Aryl transferases) | Stigmasterol, β-sitosterol | - |

Compound List:

this compound

Stigmasterol

β-Sitosterol

Cholesterol

Campesterol

Cycloartenol

Squalene

Mevalonic Acid

Isopentenyl Diphosphate (IPP)

Dimethylallyl Diphosphate (DMAPP)

Farnesyl Pyrophosphate (FPP)

24-methylenecycloartenol

Cycloeucalenol

Brassicasterol

Campestanol

Sterol Glucosides

Acyl Sterol Glucosides

Sterol Esters

Linolenic acid

Analytical Methodologies for Stigmastanol Research

Extraction and Sample Preparation Techniques for Stigmastanol Isolation

The initial and critical step in the analysis of this compound is its isolation from the complex sample matrix. The choice of extraction technique depends on the nature of the sample, the form of this compound present (free or esterified), and the subsequent analytical method to be employed.

Saponification is a fundamental and widely used procedure for the analysis of total sterols, including this compound. core.ac.uk This process involves alkaline hydrolysis, typically using a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solution (e.g., ethanol), to cleave the ester linkages of sterol esters, fatty acid esters, and triglycerides. nih.govmdpi.com This converts the esterified sterols into their free form, allowing for the quantification of the total this compound content.

Following hydrolysis, the non-saponifiable fraction, which contains this compound and other lipids like sterols, fatty alcohols, and hydrocarbons, is extracted. This is achieved through liquid-liquid extraction (LLE) using a non-polar solvent. nih.gov Common solvents for this purpose include n-hexane and diethyl ether. nih.govmdpi.commdpi.com The mixture is partitioned, and the organic layer containing the non-saponifiable lipids is collected. The process often involves multiple extractions and washing steps with water to remove residual soaps and other polar impurities. mdpi.com In some protocols, microwave-assisted saponification (MAS) is employed to accelerate the hydrolysis step, significantly reducing reaction times. mdpi.comresearchgate.net

Various solvent-based extraction methods are utilized to isolate this compound, particularly from solid samples. The selection of the solvent is crucial and is based on the polarity of this compound and the nature of the sample matrix.

Solid-Liquid Extraction (SLE) is a common technique for extracting lipids from solid materials. mdpi.com

Soxhlet Extraction: This is a traditional and exhaustive method that uses continuous percolation of a solvent through a solid sample. core.ac.ukredalyc.org Solvents like hexane, ethanol, or methanol (B129727) are typically used to extract the lipid fraction containing this compound. core.ac.ukmdpi.com

Maceration: This simple technique involves soaking the sample material in an appropriate solvent for an extended period at room temperature. core.ac.uk

Accelerated Solvent Extraction (ASE): A more modern approach, also known as pressurized liquid extraction (PLE), uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods. mdpi.comukm.my Dichloromethane has been effectively used as an extraction solvent in ASE for sterols from soil samples. ukm.my

Liquid-Liquid Extraction (LLE) is fundamental for partitioning analytes between two immiscible liquid phases and is a key step after saponification. nih.govjournals.co.za It is also used to extract sterols from liquid samples or from the initial solvent extract obtained via SLE. The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase, which can affect the solubility of interfering compounds like fatty acids. journals.co.za

Spectroscopic Characterization Methods for Structural Elucidation

The structural elucidation of this compound, like other complex organic molecules, relies on a combination of spectroscopic techniques to determine its atomic composition, connectivity, and stereochemistry. jchps.com These methods provide detailed information about the molecule's framework and the specific arrangement of its functional groups. eurekaselect.com The primary techniques employed for this purpose include mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. jchps.comeurekaselect.com

Mass Spectrometry (MS) is a fundamental tool used to determine the molecular weight and elemental formula of this compound. jchps.com By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, MS provides a distinct fragmentation pattern, often referred to as a molecular fingerprint. nist.govresearchgate.net This pattern offers clues about the structural components of the molecule. usask.ca Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly powerful as they separate this compound from complex mixtures before it enters the mass spectrometer, ensuring a pure sample for analysis and aiding in its precise identification. eurekaselect.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for determining the detailed structure of organic compounds. jchps.com

1H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms within the this compound molecule. It helps to identify the number of different types of protons and their neighboring atoms, which is crucial for piecing together the carbon skeleton and the orientation of substituents. integrityresjournals.orgbanglajol.info

13C NMR provides a spectrum of the carbon atoms in the molecule. integrityresjournals.org This technique is essential for determining the total number of carbon atoms and identifying the carbon skeleton, including the characteristic four-ring steroid nucleus and the side chain of this compound. banglajol.inforasayanjournal.co.in

2D NMR Techniques , such as COSY, HSQC, and HMBC, are often used to establish the connectivity between different protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and the complete confirmation of the this compound structure. banglajol.inforesearchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy is primarily used to confirm the presence of the hydroxyl (-OH) group, a key functional group in its structure, by detecting its characteristic stretching vibration. integrityresjournals.orgjocpr.com It also provides information about the C-H bonds within the saturated steroid ring system.

Together, these spectroscopic methods provide complementary information that, when combined, allows for the complete and unambiguous structural elucidation of the this compound molecule. jchps.comjocpr.com

Validation Parameters for this compound Analytical Methods

To ensure that an analytical method for quantifying this compound is reliable, accurate, and fit for its intended purpose, it must undergo a formal validation process. scielo.br This process establishes the performance characteristics of the method by evaluating several key parameters. apvma.gov.au The most critical validation parameters for analytical methods, such as those based on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). scielo.braocs.org

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. apvma.gov.au This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (r or r²) of the calibration curve. A high correlation coefficient, generally expected to be greater than 0.99, indicates a strong linear relationship. apvma.gov.auresearchgate.net

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. apvma.gov.au It is usually expressed as the percentage relative standard deviation (%RSD). Precision is assessed at two levels:

Intra-day precision (Repeatability): Assesses the variation in results within the same day.

Inter-day precision (Intermediate Precision): Measures the variation across different days. For phytosterol analysis, a %RSD of less than 3% is often considered acceptable. nih.gov

Accuracy is the measure of the closeness of the analytical result obtained by the method to the true value. apvma.gov.au It is typically determined by recovery studies, where a known amount of this compound is added to a sample matrix (spiking), and the percentage of the added analyte that is successfully measured is calculated. scribd.com Accuracy data for this compound analysis is often expected to fall within a range of 97-103%, with recovery data between 95-107%. nih.gov

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. scielo.br It represents the concentration at which the signal from the analyte can be reliably distinguished from the background noise of the analytical instrument.

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br The LOQ is a critical parameter for the quantitative analysis of trace impurities or low levels of this compound in various matrices. researchgate.net

The table below summarizes typical validation parameters for analytical methods used in the quantification of this compound and related phytosterols (B1254722).

| Parameter | Common Acceptance Criteria/Value | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.99 | apvma.gov.auresearchgate.net |

| Precision (%RSD) | < 3% | nih.gov |

| Accuracy (Recovery) | 97-103% | nih.gov |

| Limit of Detection (LOD) | 2 µg/mL (HPLC-ELSD); 20 ng (HPTLC) | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 5 µg/mL (HPLC-ELSD); 60 ng (HPTLC) | nih.govresearchgate.net |

Biological and Cellular Roles of Stigmastanol in Non Human Systems

Functions in Plant Physiology

In plants, stigmastanol is a component of the complex mixture of sterols that are essential for proper growth, development, and response to environmental stress.

Plant cell membranes require a specific composition of lipids to maintain their integrity and functionality across a wide range of environmental conditions. Phytosterols (B1254722), including this compound, are crucial modulators of membrane properties. The interaction of sterols with phospholipids (B1166683) helps plant cells maintain plasma membrane fluidity and permeability, which is especially critical during periods of stress.

The structure of a sterol's side chain significantly influences its effect on the membrane. Unlike its unsaturated counterpart, stigmasterol (B192456), which has a double bond at C22, this compound possesses a fully saturated alkyl side chain. This structural feature is critical to its function. The rotational rigidity caused by a saturated side chain, as seen in sterols like campesterol (B1663852) and β-sitosterol, leads to a greater ordering of the phospholipid acyl chains in the membrane. In contrast, the double bond in stigmasterol's side chain makes it more flexible and less effective at ordering the membrane; in some model systems, it can even decrease membrane order. Therefore, this compound, with its saturated structure, contributes to the stability and ordering of the plant cell membrane. It helps to decrease membrane fluidity, particularly at higher temperatures, and reduce the passive permeability of the membrane to ions and small molecules. This ordering effect is crucial for the proper functioning of membrane-embedded proteins and for the formation of specialized membrane microdomains, often referred to as lipid rafts.

This compound is a metabolite within the complex plant sterol biosynthesis pathway. This pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol (B190886), which serves as the precursor for the majority of plant sterols. Through a series of enzymatic reactions including demethylations, isomerizations, and reductions, cycloartenol is converted to a variety of sterol end-products.

The immediate precursors to this compound are the more abundant Δ5-sterols, β-sitosterol and stigmasterol. This compound is formed through the saturation of the double bonds in these molecules. Specifically, it is the product of the reduction of β-sitosterol (saturating the Δ5 double bond) and the hydrogenation of stigmasterol (saturating both the Δ5 and Δ22 double bonds). The enzymes responsible for these conversions are sterol reductases. The relative abundance of this compound compared to other phytosterols is generally low, indicating that it may serve as a specific metabolic intermediate or that its levels are tightly regulated within the cell.

| Key Precursors and Product in this compound Formation |

| Precursor |

| β-Sitosterol |

| Stigmasterol |

| Product |

| This compound |

Biophysical Effects on Lipid Bilayers and Model Membranes

Studies on model lipid membranes have provided detailed insights into the biophysical effects of this compound. When incorporated into synthetic phospholipid bilayers, this compound exhibits behavior similar to that of cholesterol, another sterol with a saturated ring system and side chain.

Using techniques such as deuterium (B1214612) (²H) and phosphorus (³¹P) nuclear magnetic resonance (NMR) spectroscopy, researchers have demonstrated that this compound integrates deeply into the hydrocarbon core of the lipid bilayer. This positioning allows it to interact effectively with the fatty acyl chains of phospholipids. The primary effect of this interaction is a significant restriction of the flexing motions (segmental motion) of these chains. This "condensing" or "ordering" effect leads to a more tightly packed and less fluid membrane state. Notably, while this compound strongly influences the hydrocarbon region, it has very little effect on the conformation of the phospholipid headgroups at the membrane surface.

Comparative studies have shown that while all sterols induce some level of order in fluid-phase bilayers, the magnitude of this effect varies. Cholesterol is generally the most efficient at modulating bilayer thickness and elasticity, followed by sitosterol (B1666911), and then stigmasterol. This compound's fully saturated structure allows it to pack efficiently with saturated and monounsaturated phospholipid chains, leading to a pronounced ordering effect comparable to that of other stanols.

| Biophysical Parameter | Observed Effect of this compound | Technique | Reference |

|---|---|---|---|

| Location in Bilayer | Buried in the hydrocarbon part of the membrane | ²H- and ³¹P-NMR | |

| Effect on Fatty Acyl Chains | Distinctly restricts flexing motions (ordering effect) | ²H-NMR | |

| Effect on Phospholipid Headgroups | Little to no effect on conformation | ²H- and ³¹P- |

Comparative Research on Stigmastanol Within Phytosterol and Phytostanol Families

Structural Similarities and Distinctions with Related Phytosterols (B1254722) (e.g., Beta-Sitosterol, Stigmasterol (B192456), Campesterol)

Phytosterols and phytostanols are characterized by a fused polycyclic structure, typically a steroid nucleus, with variations in their side chains and the presence or absence of double bonds wikipedia.orgmdpi.com. Stigmastanol belongs to the phytostanol group, meaning it is a saturated sterol, specifically the saturated form of sitosterol (B1666911) and stigmasterol wikipedia.orgmdpi.com. Structurally, this compound is defined as (3β,5α)-stigmastan-3-ol fao.orgthegoodscentscompany.com.

The primary distinction between phytosterols and phytostanols lies in the saturation of the sterol nucleus. Phytosterols, such as β-sitosterol, campesterol (B1663852), and stigmasterol, possess at least one double bond within the sterol ring structure, typically at the C5 position (Δ⁵) researchgate.netwikipedia.orgmdpi.comresearchgate.net. Stigmasterol is further distinguished by an additional double bond at the C22 position in its side chain (Δ²²) mdpi.comnih.govfrontiersin.org. In contrast, this compound lacks these double bonds entirely, making its structure fully saturated researchgate.netwikipedia.orgmdpi.com.

Furthermore, variations in the alkyl side chain at the C24 position differentiate common phytosterols. β-Sitosterol and stigmasterol possess an ethyl group at C24, whereas campesterol has a methyl group at the same position wikipedia.orgmdpi.comfrontiersin.org. This compound, being the saturated form of sitosterol, retains the ethyl group at C24. These structural differences, particularly the presence and location of double bonds and the nature of the side chain, influence their interactions with biological systems, including cell membranes mdpi.comnih.gov.

Table 1: Structural Comparison of Key Phytosterols and Phytostanols

| Feature | β-Sitosterol | Campesterol | Stigmasterol | This compound (Sitostanol) |

| Steroid Nucleus | Yes | Yes | Yes | Yes |

| Side Chain | Alkyl | Alkyl | Alkyl | Alkyl |

| C24 Group | Ethyl | Methyl | Ethyl | Ethyl |

| Double Bond (Ring) | Δ⁵ | Δ⁵ | Δ⁵ | None |

| Double Bond (Side Chain) | None | None | Δ²² | None |

| Saturation | Unsaturated | Unsaturated | Unsaturated | Saturated |

Comparative Analysis of Biological Activities in Controlled Systems (e.g., membrane interactions)

Phytosterols and phytostanols are known to integrate into cell membranes, influencing their physical properties such as fluidity, permeability, and order researchgate.netresearchgate.netoregonstate.edu. In animal cell membranes, cholesterol is the predominant sterol, while plants synthesize a diverse array of sterols, with sitosterol and stigmasterol being prominent wikipedia.org. Phytosterols stabilize phospholipid bilayers, analogous to cholesterol in animal cells researchgate.netresearchgate.net.

Studies using model membranes have demonstrated that phytosterols can alter membrane condensation and ordering researchgate.net. The interaction of phytosterols with phospholipids (B1166683) is influenced by the phospholipid's chain length and saturation. Phytosterols tend to interact more strongly with phospholipids possessing longer and saturated hydrocarbon chains researchgate.net. Research comparing cholesterol, β-sitosterol, and stigmasterol in model membranes indicated that cholesterol had the greatest effect on membrane structural parameters, followed by β-sitosterol and stigmasterol. The presence of an ethyl group at C24 in β-sitosterol and stigmasterol makes them less flexible compared to cholesterol nih.gov.

Stigmasterol, due to the double bond at the C22 position in its side chain, exhibits greater flexibility compared to saturated phytosterols or cholesterol mdpi.comnih.gov. This unsaturation can lead to reduced membrane order and increased permeability to water and ions mdpi.comnih.gov. Conversely, phytostanols, being fully saturated, generally contribute to greater membrane order and reduced fluidity compared to their unsaturated phytosterol counterparts researchgate.netwikipedia.orgmdpi.com. While direct comparative studies detailing this compound's specific membrane interactions against stigmasterol or β-sitosterol in controlled systems are limited in the provided literature, the general principle holds that saturation (as in this compound) leads to more ordered, less fluid membranes than unsaturation (as in stigmasterol or β-sitosterol) researchgate.netmdpi.comnih.gov. This compound, like other phytostanols, is understood to inhibit cholesterol absorption in the intestine by interfering with micelle formation, a mechanism distinct from its role within cell membranes thegoodscentscompany.com.

Co-occurrence and Co-quantification in Natural Extracts

Phytosterols and phytostanols are naturally present in a wide variety of plant-based foods, with vegetable oils being particularly rich sources researchgate.netfao.orgnih.govresearchgate.netusask.ca. Common sources include soybean oil, corn oil, sunflower oil, and canola oil fao.orgnih.govusask.ca. These oils typically contain a mixture of phytosterols, with β-sitosterol, campesterol, and stigmasterol being the most abundant researchgate.netfao.orgfrontiersin.orgnih.govresearchgate.netusask.ca.

Phytostanols, including this compound (sitostanol) and campestanol, are also found naturally, albeit often in lower concentrations than phytosterols, particularly in cereals researchgate.netmdpi.comfao.orgaocs.org. Tall oil, a by-product of wood pulp manufacturing, can also be a source of phytosterols and may contain up to 15% phytostanols fao.org. Soybean oil is a significant source of phytosterols, containing β-sitosterol, campesterol, and stigmasterol frontiersin.orgusask.canih.gov. Corn oil is noted for high levels of β-sitosterol, campesterol, and stigmasterol nih.gov. Canola oil is rich in β-sitosterol and campesterol, and also contains brassicasterol, which is less common in other oils like soybean or sunflower oil usask.ca.

The quantification of these compounds in natural extracts is typically performed using chromatographic techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) fao.orgnih.govusask.caaocs.org. These methods allow for the separation and measurement of individual sterol and stanol components within complex plant matrices.

Table 2: Representative Phytosterol and Phytostanol Content in Selected Vegetable Oils

| Plant Source | β-Sitosterol (mg/g) | Campesterol (mg/g) | Stigmasterol (mg/g) | This compound (Sitostanol) (mg/g) |

| Corn Oil | ~4.35 nih.gov | High nih.gov | High nih.gov | Trace/Low mdpi.comfao.org |

| Soybean Oil | Abundant usask.canih.gov | Present usask.ca | Present usask.ca | Trace/Low mdpi.comfao.org |

| Canola Oil | Abundant usask.ca | ~1.84 nih.govusask.ca | Present usask.ca | Trace/Low mdpi.comfao.org |

| Sunflower Oil | Present usask.ca | Present usask.ca | Present usask.ca | Trace/Low mdpi.comfao.org |

Note: The quantitative values for β-sitosterol, campesterol, and stigmasterol are indicative and can vary significantly based on the specific plant variety, growing conditions, and processing methods. This compound (sitostanol) is generally found in trace or low amounts in most vegetable oils naturally, though it is a significant component of cereals and can be produced by hydrogenation of phytosterols.

List of Compounds Mentioned:

β-Sitosterol

Campesterol

Campestanol

Stigmasterol

this compound (Sitostanol)

Cholesterol

Brassicasterol

Δ⁵-Avenasterol

Δ⁷-Campesterol

Fucosterol

Lupeol

Future Directions and Emerging Research Avenues in Stigmastanol Scholarship

Elucidation of Undefined Biosynthetic Intermediates and Enzyme Functions

The formation of stigmastanol occurs through the reduction of β-sitosterol or the hydrogenation of stigmasterol (B192456) wikipedia.org. While the upstream biosynthetic pathways that produce its precursors, sitosterol (B1666911) and stigmasterol, are well-documented, significant questions remain about the final conversion steps to this compound across different species.

Future research is critically needed to identify and characterize the specific enzymes—likely reductases or dehydrogenases—that catalyze the saturation of the C5-C6 double bond of β-sitosterol to produce this compound. While the pathways leading to phytosterols (B1254722) like sitosterol via intermediates such as cycloartenol (B190886) and, to a lesser extent, lanosterol have been explored in model organisms like Arabidopsis, the specific enzymatic machinery and potential undefined intermediates in the final hydrogenation step to this compound are not fully understood pnas.org.

A key research direction will be the functional characterization of candidate genes and their corresponding enzymes responsible for this conversion in various plants and microorganisms. Understanding the regulation of these enzymes, their substrate specificity, and their expression patterns in different tissues and under various environmental conditions will provide a more complete picture of this compound biosynthesis. Investigating these pathways could reveal novel regulatory mechanisms and the metabolic significance of maintaining specific stanol-to-sterol ratios within organisms.

Development of Advanced Analytical Techniques for Comprehensive Profiling

The accurate quantification and identification of this compound within complex biological matrices are essential for understanding its metabolism and function. Traditional analytical methods have laid the groundwork, but future research will focus on developing more advanced, sensitive, and high-throughput techniques for comprehensive profiling.

Currently, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for phytosterol and phytostanol analysis mdpi.comcore.ac.uk. However, these methods often require derivatization, which can be time-consuming, and may face challenges in resolving complex mixtures of sterol isomers and oxidation products nih.gov.

Emerging research is moving towards techniques that offer higher resolution and simplified sample preparation. The development and application of the following advanced methods represent a significant future direction:

Liquid Chromatography-Mass Spectrometry (LC-MS) : Techniques using Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are promising as they can analyze this compound and its oxidation products without the need for derivatization, simplifying the analytical process nih.gov.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) : Coupled with Time-of-Flight Mass Spectrometry (ToF-MS), GCxGC provides superior separation power, minimizing the co-elution of compounds and enabling the identification of trace-level phytostanols and their metabolites in complex samples like human plasma nih.gov.

Supercritical Fluid Chromatography (SFC) : SFC is emerging as a powerful tool for separating bioactive compounds, including phytosterols, and can offer better separation efficiency compared to traditional LC and GC methods for certain applications nih.gov.

Novel Extraction Methods : The use of green solvents, such as Natural Deep Eutectic Solvents (NADES), and advanced extraction techniques like Supercritical Fluid Extraction (SCFE) and Dispersive Liquid-Liquid Microextraction (DLLME) are future trends aimed at creating more efficient, rapid, and environmentally friendly methods for isolating this compound from various matrices mdpi.comresearchgate.net.

A major goal for future analytical development is the creation of harmonized and standardized methods that allow for robust, reproducible, and comparable data across different laboratories and sample types nih.gov.

Comparison of Analytical Techniques for this compound Profiling

| Technique | Primary Advantage | Common Limitation(s) | Future Application Focus |

|---|---|---|---|

| GC-MS | High resolution and established libraries for identification. | Typically requires derivatization; high temperatures can degrade sensitive compounds. nih.gov | Improving derivatization efficiency and library expansion. |

| HPLC-UV/ELSD | Non-destructive; suitable for preparative scale. core.ac.uk | Lower sensitivity and specificity compared to MS detectors. nih.gov | Use in routine quality control and initial screening. |

| LC-MS (APCI/APPI) | High sensitivity and specificity without derivatization. nih.gov | Matrix effects can suppress ionization; less established than GC-MS. | Comprehensive profiling of this compound and its polar oxidation products. nih.gov |

| GCxGC-ToF-MS | Exceptional separation power for highly complex samples. nih.gov | Complex data analysis and higher instrument cost. | Metabolomics and discovery of novel, trace-level stanol-related compounds. nih.gov |

| SFC | Fast separations with reduced organic solvent consumption. nih.gov | Method development can be more complex. | Green chemistry applications for high-throughput analysis. |

Deeper Understanding of this compound's Ecological and Physiological Roles in Diverse Organisms

While the cholesterol-lowering effects of this compound in mammals are well-established, its specific physiological and ecological roles within the organisms that synthesize it, and in broader ecosystems, remain largely unexplored. This represents a significant frontier for future research.

In mammals, this compound is known to inhibit the intestinal absorption of cholesterol and may also suppress its biosynthesis in the liver wikipedia.org. Beyond this, its physiological impact is less clear. In the field of ecology, 5α-stigmastanol has been identified as a valuable biomarker in lake sediments, where its presence is used to trace mammalian fecal matter and assess the historical impact of human settlement and animal husbandry on the environment researchgate.net.

However, the fundamental question of why plants and other organisms produce this compound is unanswered. Future research should pivot to investigate its endogenous functions:

Role in Plant Membranes : Does this compound, like its precursor stigmasterol, play a role in modulating the fluidity, permeability, and function of plant cell membranes? nih.govnih.gov. Research is needed to determine if the saturation of the sterol side chain confers specific biophysical properties to membranes that are advantageous under certain developmental or environmental stress conditions.

Involvement in Stress Responses : The accumulation of certain phytosterols is known to change in response to biotic and abiotic stresses nih.govmdpi.com. Future studies should explore whether this compound concentrations fluctuate in response to factors like temperature changes, drought, or pathogen attack, which would suggest a functional role in plant adaptation and defense.

Signaling Functions : There is emerging evidence that some phytosterols may act as signaling molecules, similar to steroid hormones in animals frontiersin.org. It is crucial to investigate whether this compound or its metabolites have any signaling roles in plants or other organisms, potentially regulating gene expression or developmental processes.

Expanding the scope of research beyond the well-documented effects in mammals to a wider array of organisms, including plants, algae, and microorganisms, will be essential to fully comprehend the ecological and physiological importance of this compound.

Q & A

Basic Research Questions

Q. What analytical methods are optimal for quantifying stigmastanol in biological samples, and how should experimental protocols address variability?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for sterol quantification. Key steps include:

- Sample preparation : Lyophilize tissues, perform lipid extraction using chloroform-methanol (2:1 v/v), and derivatize this compound with trimethylsilyl reagents to enhance volatility .

- Calibration : Use internal standards (e.g., 5α-cholestane) to correct for instrument drift. Validate recovery rates via spiked matrices .

- Statistical handling : Report coefficients of variation (CV) for replicate analyses and adhere to significant figure rules (e.g., ≤3 figures unless justified by instrument precision) .

Q. How can researchers ensure reproducibility in this compound isolation from plant matrices?

- Methodological Answer :

- Extraction optimization : Conduct pilot studies comparing Soxhlet vs. accelerated solvent extraction (ASE) for yield and purity. Document solvent ratios, temperatures, and pressures .

- Quality control : Include blanks and reference materials (e.g., NIST SRM 1547) to monitor cross-contamination. Report limits of detection (LOD) and quantitation (LOQ) .

Advanced Research Questions

Q. How should contradictory findings about this compound’s effect on cholesterol absorption be systematically evaluated?

- Methodological Answer :

- Contradiction analysis framework : Apply the "principal contradiction" concept to identify dominant factors (e.g., dosage, subject demographics) influencing outcomes. Use sensitivity analysis to weigh conflicting data .

- Meta-analysis : Combine case-control and cohort studies using random-effects models. Assess heterogeneity via I² statistics and subgroup analyses (e.g., animal vs. human trials) .

- Data reconciliation : Re-analyze raw datasets (if available) to standardize metrics (e.g., LDL-C reduction %). Address confounding variables like dietary fiber intake .

Q. What statistical approaches are recommended for dose-response meta-analysis of this compound’s bioactivity?

- Methodological Answer :

- Model selection : Use restricted cubic splines or generalized additive models (GAMs) to capture non-linear relationships. Validate with Akaike Information Criterion (AIC) .

- Handling missing data : Apply multiple imputation or inverse probability weighting for incomplete dose-response records. Report imputation sensitivity .

Q. How can novel this compound derivatives be synthesized and characterized for enhanced bioactivity?

- Methodological Answer :

- Synthetic design : Use molecular docking simulations to predict structural modifications (e.g., esterification at C-3) for improved binding to NPC1L1 receptors. Validate via nuclear magnetic resonance (NMR) and X-ray crystallography .

- Bioactivity assays : Employ Caco-2 cell monolayers to assess cholesterol uptake inhibition. Normalize results to baseline transporter expression levels .

Methodological Best Practices

Q. How to design a longitudinal study on this compound’s long-term safety in human cohorts?

- Ethical and procedural guidelines :

- Protocol registration : Preregister hypotheses and analysis plans on platforms like ClinicalTrials.gov to reduce bias .

- Data anonymization : Use pseudonymization with secure key storage. Conduct risk assessments for re-identification vulnerabilities .

Q. What criteria should guide the selection of biomarkers for this compound exposure studies?

- Biomarker validation :

- Specificity : Confirm absence of cross-reactivity with phytosterols via LC-MS/MS .

- Temporal stability : Test biomarker degradation rates in stored serum samples (−80°C) over 6–12 months .

Data Reporting Standards

Q. How to report this compound concentrations in environmental samples to meet ASTM guidelines?

- Compliance steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.